molecular formula C23H20ClN5O B2759970 1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207013-51-1

1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2759970
CAS No.: 1207013-51-1
M. Wt: 417.9
InChI Key: KRHBTNIUYKEQTH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₂₃H₂₀ClN₅O) is a triazole-carboxamide derivative featuring a 2-chlorophenyl group at position 1, a pyridin-4-yl substituent at position 5, and a 3-phenylpropylamide chain at position 4 of the triazole core. This compound is cataloged under ChemDiv ID L741-2046 and is available for research purposes in quantities starting from 1 mg . Safety protocols emphasize avoiding heat sources and ensuring proper handling due to its chemical reactivity .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O/c24-19-10-4-5-11-20(19)29-22(18-12-15-25-16-13-18)21(27-28-29)23(30)26-14-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-13,15-16H,6,9,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHBTNIUYKEQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its stability and ability to interact with biological targets. The presence of a chlorophenyl group and a pyridine moiety enhances its lipophilicity and potential receptor binding affinity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In particular, the 1H-1,2,3-triazole scaffold has been associated with:

  • Cytotoxicity : The compound exhibited cytotoxic effects in vitro against several cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .
  • Mechanisms of Action : The mechanism involves apoptosis induction and reactive oxygen species (ROS) generation. For example, studies demonstrated that triazole compounds could elevate LC3 expression and γ-H2AX levels in treated cells, indicating autophagy and DNA damage responses .

Selectivity Towards Cancer Cells

The selectivity of this compound towards cancer cells was assessed through various assays. It was found that certain derivatives showed enhanced selectivity for cancerous over normal cells, suggesting a favorable therapeutic index .

Study 1: Synthesis and Evaluation

A study synthesized various 1,2,3-triazole hybrids and evaluated their anticancer activities. Compound 5i , a derivative structurally similar to the target compound, demonstrated an IC50 value of 6.06 μM against non-small-cell lung cancer (NSCLC), indicating strong anticancer activity .

Study 2: Mechanistic Insights

In another investigation, triazole derivatives were shown to inhibit cancer cell migration effectively. This suggests that compounds like the one may also possess antimetastatic properties .

Data Tables

Compound Cell Line IC50 (μM) Mechanism
5iNSCLC6.06Apoptosis induction
This compoundIGR39TBDTBD
Various TriazolesMDA-MB-231TBDROS generation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The activity of triazole-carboxamide derivatives is highly dependent on substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Triazole-Carboxamide Derivatives
Compound Name R1 (Position 1) R4 (Position 4) R5 (Position 5) Key Features/Activity
Target Compound (L741-2046) 2-Chlorophenyl N-(3-Phenylpropyl) Pyridin-4-yl Research compound; structural similarity to Hsp90 inhibitors.
1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-2-yl) derivative 2-Methoxyphenyl N-[3-(Pyrazol-1-yl)propyl] Pyridin-2-yl Methoxy group enhances solubility; pyrazole chain may alter binding kinetics.
1-(2,4-Dihydroxy-5-isopropylphenyl)-N-aryl derivatives (e.g., 4d ) 2,4-Dihydroxy-5-isopropylphenyl N-(Difluoro-sulfonamidoaryl) Pyridin-4-yl Hsp90/B-Raf/PDHK1 multi-target inhibitors; IC₅₀ values in kinase assays .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-N-(3-pyridylmethyl)pyrazole-3-carboxamide 2,4-Dichlorophenyl (pyrazole core) N-(3-Pyridylmethyl) 4-Chlorophenyl (pyrazole) CB1 receptor antagonist (IC₅₀ = 0.139 nM); crystal structure resolved via X-ray .
1-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(pyridin-4-yl) derivative 4-Fluorophenyl N-(Pyridin-4-ylmethyl) Pyridin-4-yl Fluorine substitution may enhance metabolic stability and target affinity.
Key Observations:
  • Aromatic Substituents : The 2-chlorophenyl group in the target compound may confer steric and electronic effects distinct from methoxy (e.g., ) or dichlorophenyl (e.g., ) analogs.
  • Amide Side Chains : The 3-phenylpropyl chain in the target compound contrasts with sulfonamidoaryl (e.g., ) or pyridylmethyl (e.g., ) groups, impacting hydrophobicity and target interactions.
  • Heterocyclic Cores : Pyrazole-based analogs (e.g., ) exhibit different binding profiles compared to triazole derivatives, highlighting core flexibility in drug design.
Table 2: Activity Profiles of Selected Analogs
Compound Class/Example Biological Target/Activity Data Source
Triazole-carboxamide Hsp90 inhibitors (e.g., 4d ) Multi-target inhibition (Hsp90, B-Raf, PDHK1); tested in fluorescence-based binding assays. Kinase IC₅₀ values .
Pyrazole-carboxamide CB1 antagonist Cannabinoid CB1 receptor (IC₅₀ = 0.139 nM); structural basis for QSAR studies. X-ray crystallography .
1-Aryltriazole acids (e.g., ) c-Met inhibition; apoptosis in tumor cells (MCF-7, A549, etc.); GP = 68.09% in NCI-H522. Growth inhibition assays .
Key Insights:
  • Receptor Antagonism : The pyrazole-carboxamide analog’s high CB1 affinity underscores the importance of substituent positioning for receptor engagement, a consideration for optimizing the target compound.
  • Growth Inhibition : 1-Aryltriazole acids with pyridinyl or trifluoromethyl groups (e.g., ) show significant activity against lung cancer cells, hinting at possible avenues for testing the target compound in similar assays.

Q & A

Q. Advanced Optimization Challenges

  • Low Yield in CuAAC : Optimize catalyst loading (e.g., CuI at 5–10 mol%) and reaction time (12–24 hr) in polar aprotic solvents (e.g., DMF) to minimize side products .
  • Purification : Use reverse-phase HPLC with acetonitrile/water gradients to isolate the final product (>95% purity) .

How is the molecular structure of this compound characterized?

Q. Basic Techniques

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of the triazole ring and substituent positions (e.g., pyridin-4-yl at C5, 2-chlorophenyl at N1) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 433.12) .

Q. Advanced Crystallography Challenges

  • Crystal Growth : Slow evaporation from DCM/hexane mixtures yields X-ray-quality crystals. SHELXL-2018 refines structures, but twinning or disorder in the phenylpropyl chain may require iterative refinement .
  • Key Bond Parameters : Triazole ring bond lengths (1.31–1.38 Å) and dihedral angles (e.g., 85° between triazole and pyridine planes) .

What biological targets or mechanisms are associated with this compound?

Q. Initial Screening Approaches

  • Kinase Inhibition Assays : Test against a panel of 50+ kinases (e.g., B-Raf, PDHK1) at 1–10 µM using HotSpot™ profiling. IC₅₀ values < 1 µM suggest multi-target activity .
  • Cellular Viability Assays : MTT-based screening in cancer cell lines (e.g., MCF-7, HepG2) at 48 hr exposure .

Q. Advanced Mechanistic Studies

  • Hsp90 Binding : Competitive fluorescence polarization assays with FITC-labeled geldanamycin. ΔRFU values correlate with ATP-binding site affinity .
  • QSAR Modeling : Use CoMFA or 3D-pharmacophore models to link substituents (e.g., 2-chlorophenyl) to Hsp90α inhibition (pIC₅₀ = 7.2) .

How should researchers address contradictions in biological activity data?

Q. Methodological Pitfalls

  • Assay Variability : Compare IC₅₀ values across labs using standardized ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers (<20) .
  • Solubility Artifacts : Pre-dissolve in DMSO (<0.1% final concentration) and validate via LC-MS in assay buffers .

Q. Case Study Example

  • Inconsistent Anticancer Activity : Discordant results in MCF-7 vs. HeLa cells may stem from differential expression of Hsp90 isoforms. Validate via Western blotting for Hsp90β .

What computational tools are recommended for studying this compound?

Q. Basic Docking Workflows

  • Ligand Preparation : Generate 3D conformers with OpenBabel (MMFF94 optimization).
  • Receptor Selection : Use PDB 1UY8 (Hsp90α) for docking studies in AutoDock Vina .

Q. Advanced MD Simulations

  • Binding Stability : Run 100 ns simulations in GROMACS to assess triazole-pheophorin interactions. RMSD >2.5 Å indicates conformational flexibility .
  • Free Energy Calculations : MM-PBSA analysis predicts ΔG = -9.8 kcal/mol for Hsp90 binding .

What are understudied applications of this compound in advanced research?

Q. Emerging Directions

  • Photodynamic Therapy (PDT) : Modify with heavy atoms (e.g., Br at pyridine) to enhance singlet oxygen quantum yield (ΦΔ >0.4) .
  • PROTAC Design : Conjugate with E3 ligase ligands (e.g., thalidomide) to degrade Hsp90 client proteins .

Q. Safety and Toxicity

  • hERG Inhibition : Patch-clamp assays (IC₅₀ >30 µM recommended) to avoid cardiotoxicity .

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